molecular formula C18H13F3N2OS2 B2554827 Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone CAS No. 2034471-39-9

Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone

Cat. No.: B2554827
CAS No.: 2034471-39-9
M. Wt: 394.43
InChI Key: GIOOVZZPFQEKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a heterocyclic compound featuring a benzothiazole core linked via a methanone bridge to a thiazolidine ring substituted with a 4-(trifluoromethyl)phenyl group. This structure confers unique electronic and steric properties, making it a candidate for multitargeted pharmacological activity, particularly in neurological and metabolic disorders . Key spectral data include a molecular ion peak at m/z = 460.2 (M+H)+ in ESI-MS and distinct NMR signals (e.g., 147.42 ppm for the trifluoromethylphenyl group) .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS2/c19-18(20,21)12-7-5-11(6-8-12)17-23(9-10-25-17)16(24)15-22-13-3-1-2-4-14(13)26-15/h1-8,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOOVZZPFQEKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone typically involves the condensation of 2-aminobenzothiazole with 2-(4-(trifluoromethyl)phenyl)thiazolidin-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring undergoes nucleophilic substitution at the C-2 position. Common reactions include:

Reaction TypeReagents/ConditionsProductsYield Optimization Notes
Aromatic substitutionAmines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF)2-Substituted thiazole derivativesHigher yields under basic conditions
HalogenationN-Bromosuccinimide (NBS) in CCl₄2-Bromo-benzo[d]thiazolyl derivativesTemperature-sensitive (0–25°C)

Oxidation Reactions

The thiazolidinone sulfur undergoes controlled oxidation:

Oxidation State TargetReagentsProductsApplications
SulfoxidemCPBA (meta-chloroperbenzoic acid)Sulfoxide derivative with chiral centerIntermediate for asymmetric synthesis
SulfoneH₂O₂/FeCl₃ systemFully oxidized sulfone analogEnhanced metabolic stability

Cycloaddition Reactions

The thiazole moiety participates in [4+2] cycloadditions with dienophiles:

DienophileConditionsProductsStereochemical Outcome
Maleic anhydrideReflux in tolueneFused bicyclic adductsEndo preference observed
TetracyanoethyleneRoom temperature, DCMElectron-deficient cycloadductsRegioselectivity influenced by CF₃ group

Condensation and Functionalization

The compound serves as a precursor in multi-step syntheses:

  • Schiff base formation : Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acidic catalysis to form imine-linked hybrids.

  • Mannich reactions : With secondary amines and formaldehyde, yields tertiary amine derivatives showing enhanced solubility.

Catalytic Modifications

Studies on analogous thiazolidinones (e.g., from ) suggest potential for:

  • Cross-coupling reactions : Suzuki-Miyaura couplings using Pd(PPh₃)₄ catalyst to introduce aryl groups at reactive positions.

  • Ring-opening polymerization : Under basic conditions to form sulfur-containing polymers, though not yet documented for this specific compound .

Key Research Findings

  • Solvent effects : Reactions in DMF or THF generally provide higher regioselectivity compared to chlorinated solvents.

  • Catalyst impact : Lewis acids like BF₃·OEt₂ improve cycloaddition yields by 15–20% .

  • Stability : The trifluoromethyl group reduces hydrolysis rates at the methanone carbonyl under physiological conditions.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of benzothiazole and thiazolidinone exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds similar to benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone have shown promising results against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties against pathogens like E. coli and S. aureus.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli12 µg/mL
2S. aureus10 µg/mL
3P. aeruginosa15 µg/mL
  • Anticancer Activity : Several benzothiazole derivatives have been investigated for their anticancer properties. For example, compounds derived from this class have demonstrated cytotoxic effects against pancreatic cancer cells. The mechanism often involves induction of apoptosis through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including benzo[d]thiazol-2-yl compounds, demonstrating significant activity against resistant bacterial strains. This highlights the potential for developing new antibiotics based on this scaffold.

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of benzothiazole derivatives on pancreatic cancer cell lines. The study found that certain compounds induced apoptosis and inhibited cell proliferation, suggesting their potential as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Molecular docking studies have shown that it can form stable complexes with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Benzothiazole-Thiazolidine Derivatives
  • Example: (3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4e)** Structure: Shares the benzothiazole-methanone core but replaces the thiazolidine ring with a dihydroisoquinoline moiety. Synthesis: Uses tetrahydroisoquinoline and 1,3-dibromopropane, differing from the cyclization methods likely employed for the target compound . Molecular Weight: Lower (m/z = 460.2 vs. higher masses in glycosidic derivatives) due to fewer substituents .
(b) Benzothiazole-Morpholino Derivatives
  • Example: 2-(Benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-2-morpholinoethan-1-one** Structure: Replaces thiazolidine with a morpholino group and substitutes trifluoromethyl with tert-butyl. Mass: Lower HRMS (m/z = 352.2383) due to simpler substituents .
(c) Thiazole-Anchored Pyrazolyl Benzoxazoles
  • Example: 2-(1-(4-(4-bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole (5a-e)** Structure: Features benzoxazole and pyrazole rings instead of benzothiazole and thiazolidine. Synthesis: Relies on 3-formylchromone and hydrazine derivatives, highlighting divergent synthetic pathways .

Pharmacological and Physicochemical Comparisons

Compound Key Features Molecular Weight (Da) Notable Activities
Target Compound Benzothiazole-thiazolidine with CF3-phenyl 460.2 Multitargeted (e.g., neuroprotective)
4e (Dihydroisoquinoline derivative) Benzothiazole-dihydroisoquinoline ~460 Likely CNS modulation
Morpholino Derivative (2) Benzothiazole-morpholino with tert-butyl 352.2 Undisclosed (structural focus)
Thioglycoside Derivative (9b) Benzothiazole-thioglycoside with bromophenyl 565.08 Antimicrobial/antiviral
Urea-Linked Thiazoles (8j, 8k) Chloromethyl-thiazole with urea linkage 412–446 Kinase inhibition (hypothesized)
Key Observations:

Trifluoromethyl vs. Other Substituents : The CF3 group enhances lipophilicity and metabolic stability compared to tert-butyl () or chloromethyl (), improving blood-brain barrier penetration .

Thiazolidine vs. Rigid Rings : The thiazolidine ring’s flexibility may allow better target adaptation than aromatic systems (e.g., benzoxazole in ) .

Molecular Weight : The target compound’s higher mass (~460 Da) aligns with CNS drug guidelines, whereas glycosidic derivatives (e.g., 565 Da in ) may face bioavailability challenges .

Spectral and Analytical Data

  • ESI-MS : The target compound’s m/z = 460.2 distinguishes it from urea-linked thiazoles (m/z = 412–446) and glycosidic derivatives (m/z = 565.08) .
  • 19F NMR: Unique to the trifluoromethyl group, absent in analogs like 4e or morpholino derivatives .
  • Elemental Analysis : Derivatives with halogens (e.g., Cl in , Br in ) show distinct %C/%N profiles compared to the target’s CF3-dominated composition .

Biological Activity

Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H9F3N2SC_{17}H_{9}F_{3}N_{2}S with a molecular weight of 330.33 g/mol. The structure comprises a benzothiazole moiety linked to a thiazolidine derivative, which enhances its biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds containing the benzothiazole structure exhibit substantial anticancer properties. For instance, derivatives of benzothiazole have shown efficacy against multiple cancer types, including breast, colon, and lung cancers. A study reported that certain benzothiazole derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Case Study: Antitumor Efficacy

A notable study evaluated the cytotoxic effects of benzothiazole derivatives on human glioblastoma U251 cells and human melanoma WM793 cells. The results demonstrated that specific derivatives exhibited promising growth-inhibitory effects with IC50 values significantly lower than those of traditional treatments . The mechanism of action was attributed to the interaction with key proteins involved in cell survival pathways, primarily through hydrophobic contacts and limited hydrogen bonding .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. Studies have shown that thiazole derivatives possess antibacterial activity comparable to established antibiotics. For example, a series of thiazole-based compounds were synthesized and tested against various bacterial strains, revealing significant inhibition similar to norfloxacin .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus18
Compound CP. aeruginosa20

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in cancer progression and inflammation. These studies suggest that the compound binds effectively to active sites, potentially inhibiting protein functions critical for tumor growth and inflammatory responses .

Q & A

Q. What are the established synthetic routes for Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone, and what reaction conditions optimize yield?

The compound is synthesized via a multi-step protocol:

Step 1 : React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux (4 hours) to form 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas .

Step 2 : Cyclize the thiourea intermediate using 30% formaldehyde and concentrated HCl at 90–95°C for 4 hours to yield the oxadiazinane-thione derivative .

Alternative Cyclization : Treat the thiourea with methylamine in ethanol to produce triazinane-thione derivatives .
Key Parameters :

  • Solvent choice (DMF enhances reactivity for thiourea formation).
  • Reflux duration (4 hours ensures complete conversion).
  • Purification via recrystallization from ethanol improves purity (>95% by TLC) .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key data confirm its structure?

  • 1H/13C NMR : Confirm regiochemistry of the benzothiazole and trifluoromethylphenyl moieties. For example, the thiazolidine ring protons appear as distinct multiplets at δ 3.8–4.2 ppm, while aromatic protons of the benzothiazole resonate at δ 7.5–8.3 ppm .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 449.1617 for derivatives with trifluoromethyl groups) .
  • IR Spectroscopy : Detect thiourea C=S stretches (~1200–1250 cm⁻¹) and carbonyl (C=O) vibrations (~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in antimicrobial activity data for derivatives of this compound?

Conflicting MIC (Minimum Inhibitory Concentration) values may arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance activity against Gram-positive bacteria (MIC: 1–2 µg/mL) but reduce efficacy against Gram-negative strains .
  • Methodological Variability : Standardize broth microdilution protocols (CLSI guidelines) and use consistent inoculum sizes (e.g., 1.5×10⁸ CFU/mL) to minimize variability .
  • Structural Isomerism : Separate and test individual oxadiazinane-thione and triazinane-thione isomers, as their bioactivity profiles differ significantly .

Q. What strategies improve the yield of cyclization reactions involving formaldehyde or methylamine?

  • Acid-Catalyzed Cyclization : Use HCl (1–2 equivalents) to protonate thiourea intermediates, accelerating nucleophilic attack and ring closure. Yields increase from 55% to 79% under optimized conditions .
  • Temperature Control : Maintain 90–95°C for formaldehyde-mediated cyclization to avoid side reactions (e.g., over-alkylation) .
  • Amine Selection : Methylamine in ethanol provides higher yields (~85%) compared to bulkier amines due to steric hindrance reduction .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Derivatives with 4-(trifluoromethyl)phenyl groups show stronger π-π stacking with Phe92 (binding energy: −9.2 kcal/mol) .
  • QSAR Analysis : Correlate substituent lipophilicity (logP) with antifungal activity. Derivatives with logP 3.5–4.0 exhibit optimal membrane permeability .

Q. What experimental controls are essential when analyzing reaction mechanisms for thiourea cyclization?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated formaldehyde (D₂CO) to identify rate-determining steps (e.g., proton transfer vs. ring closure) .
  • Tracer Studies : Introduce ¹³C-labeled thiourea intermediates to track carbon migration during cyclization via NMR .
  • Competition Experiments : Compare cyclization efficiency between arylthioureas and alkylthioureas to assess electronic vs. steric influences .

Methodological Considerations

Q. How should researchers design substituent libraries to explore structure-activity relationships (SAR)?

  • Diverse Aryl Groups : Incorporate electron-deficient (e.g., -NO₂, -CF₃) and electron-rich (e.g., -OCH₃, -CH₃) substituents on the phenyl ring to modulate electronic effects .
  • Heterocyclic Variants : Replace benzothiazole with benzimidazole or thiadiazole to evaluate ring size and heteroatom impacts on solubility and target binding .

Q. What analytical techniques validate the purity of intermediates and final products?

  • HPLC-DAD : Use C18 columns (acetonitrile/water gradient) to resolve isomers (retention time differences >2 min) .
  • Elemental Analysis : Confirm <0.3% deviation between calculated and observed C/H/N/S values to ensure stoichiometric purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.